molecular formula C5H5ClN2 B052933 5-Chloro-2-methylpyrimidine CAS No. 54198-89-9

5-Chloro-2-methylpyrimidine

Cat. No.: B052933
CAS No.: 54198-89-9
M. Wt: 128.56 g/mol
InChI Key: UISREOKYJBBYSC-UHFFFAOYSA-N
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Description

The sodium cation, denoted as Na⁺, is a positively charged ion formed when a sodium atom loses one electron. Sodium is an alkali metal found in Group 1 of the periodic table and is highly reactive. The sodium cation is essential in various biological and chemical processes, playing a crucial role in maintaining cellular function and fluid balance in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The sodium cation can be prepared through several methods, including:

    Electrolysis of Sodium Chloride: Sodium cations are produced by the electrolysis of molten sodium chloride (NaCl). This process involves passing an electric current through molten NaCl, resulting in the formation of sodium metal and chlorine gas. The sodium metal can then be dissolved in water to form sodium cations.

    Reaction with Acids: Sodium metal reacts with acids to produce sodium cations. For example, sodium reacts with hydrochloric acid (HCl) to form sodium chloride and hydrogen gas: [ 2Na + 2HCl \rightarrow 2NaCl + H_2 ]

Industrial Production Methods: This method is efficient and widely used to produce large quantities of sodium metal, which can then be converted to sodium cations .

Types of Reactions:

    Oxidation-Reduction Reactions: Sodium cations can participate in redox reactions. For example, in the reaction between sodium and chlorine, sodium is oxidized to form sodium cations: [ 2Na + Cl_2 \rightarrow 2NaCl ]

    Substitution Reactions: Sodium cations can undergo substitution reactions, where they replace other cations in compounds. For example, in the reaction between sodium hydroxide and hydrochloric acid, sodium cations replace hydrogen cations: [ NaOH + HCl \rightarrow NaCl + H_2O ]

Common Reagents and Conditions:

    Hydrochloric Acid (HCl): Used in reactions to produce sodium chloride.

    Sodium Hydroxide (NaOH): Used in neutralization reactions to form sodium salts.

    Water (H₂O): Sodium metal reacts with water to form sodium hydroxide and hydrogen gas.

Major Products Formed:

Chemistry:

    Catalysis: Sodium cations are used as catalysts in various chemical reactions, including organic synthesis and polymerization processes.

    Analytical Chemistry: Sodium cations are used in flame tests to identify the presence of sodium in compounds.

Biology:

Medicine:

Industry:

Mechanism of Action

The sodium cation exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Potassium Cation (K⁺): Similar to sodium cations, potassium cations play a crucial role in maintaining cellular function and fluid balance. potassium cations are more abundant inside cells, while sodium cations are more abundant outside cells.

    Calcium Cation (Ca²⁺): Calcium cations are involved in muscle contraction, blood clotting, and bone formation. Unlike sodium cations, calcium cations have a +2 charge and participate in different biochemical pathways.

    Magnesium Cation (Mg²⁺): Magnesium cations are essential for enzyme function and energy production.

Uniqueness of Sodium Cation:

Properties

IUPAC Name

5-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISREOKYJBBYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304311
Record name 5-chloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54198-89-9
Record name 54198-89-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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